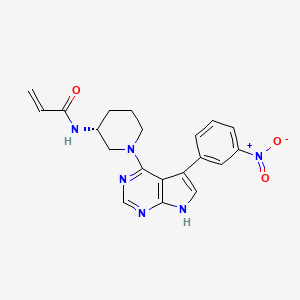

JAK3 covalent inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20N6O3 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

N-[(3R)-1-[5-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-3-yl]prop-2-enamide |

InChI |

InChI=1S/C20H20N6O3/c1-2-17(27)24-14-6-4-8-25(11-14)20-18-16(10-21-19(18)22-12-23-20)13-5-3-7-15(9-13)26(28)29/h2-3,5,7,9-10,12,14H,1,4,6,8,11H2,(H,24,27)(H,21,22,23)/t14-/m1/s1 |

InChI Key |

RNHLEVUDVWYHSL-CQSZACIVSA-N |

Isomeric SMILES |

C=CC(=O)N[C@@H]1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C=CC(=O)NC1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Selective Covalent JAK3 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a selective covalent inhibitor of Janus Kinase 3 (JAK3). The high degree of structural conservation among the ATP-binding sites of JAK family members has presented a significant challenge in developing isoform-selective inhibitors.[1][2] The strategy of targeting a unique cysteine residue (Cys909) within the JAK3 active site has enabled the development of potent and selective covalent inhibitors.[1][3] This approach has led to the discovery of compounds with significant therapeutic potential for autoimmune disorders and other immune-mediated diseases.[4][5] This document will focus on a representative 2,4-substituted pyrimidine-based covalent inhibitor, designated here as Compound 9, as a case study.[1]

The Rationale for Selective JAK3 Inhibition

The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[6] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells.[1] JAK3 is essential for signaling by cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][7] This unique functional role in the immune system makes JAK3 an attractive therapeutic target for autoimmune diseases.[4][8] Non-selective JAK inhibitors, such as tofacitinib, have shown clinical efficacy but are associated with side effects potentially linked to the inhibition of other JAK isoforms.[1][9] Therefore, the development of highly selective JAK3 inhibitors is a key objective in the field.[5]

Discovery of a Covalent JAK3 Inhibitor

The discovery of selective covalent JAK3 inhibitors hinged on exploiting a unique cysteine residue, Cys909, located in the ATP-binding site of JAK3.[1][4] This cysteine is not present in other JAK family members, providing a handle for designing inhibitors with a covalent mechanism of action that confers high selectivity.[1] The development of 2,4-substituted pyrimidine-based inhibitors, such as Compound 9, involved a structure-activity relationship (SAR) investigation to identify potent and selective compounds.[1][2] These inhibitors typically feature an acrylamide "warhead" that forms a covalent bond with the thiol group of Cys909.[1]

Kinase Selectivity

The selectivity of these covalent inhibitors is a key feature. Compound 9, for instance, demonstrates potent inhibition of JAK3 while showing significantly less activity against other JAK family members and a panel of other kinases.[1] The covalent interaction with Cys909 is a major contributor to this selectivity.[10]

Table 1: Biochemical IC50 Values of Compound 9 and Related Kinases [1]

| Kinase | Compound 9 IC50 (nM) |

| JAK3 | 4.7 |

| JAK1 | 896 |

| JAK2 | 1050 |

| TYK2 | > 10000 |

| EGFRWT | 409 |

| BTK | 794 |

| ITK | 1070 |

| FLT3 | 13 |

| TTK | 49 |

| BLK | 157 |

| TXK | 36 |

Cellular Activity

The efficacy of these inhibitors is confirmed in cellular assays that measure the inhibition of JAK3-dependent signaling pathways. A common method involves stimulating cells with a cytokine like IL-2, which activates the JAK1/JAK3 pathway, leading to the phosphorylation of STAT5.[4] The ability of the inhibitor to block this phosphorylation event is a measure of its cellular potency.

Table 2: Cellular IC50 Values for JAK-Dependent Cell Proliferation [1]

| Cell Line (JAK-Dependence) | Compound 9 IC50 (nM) |

| Ba/F3 (JAK3) | 69 |

| Ba/F3 (JAK1) | > 3000 |

| Ba/F3 (JAK2) | > 3000 |

| Ba/F3 (TYK2) | > 3000 |

Experimental Protocols

General Synthesis of 2,4-Disubstituted Pyrimidine Covalent Inhibitors

The synthesis of 2,4-disubstituted pyrimidine inhibitors generally involves a multi-step process. A common route starts with a commercially available dichloropyrimidine, followed by sequential nucleophilic aromatic substitution reactions to introduce the side chains at the C2 and C4 positions. The acrylamide warhead is typically introduced in the final steps of the synthesis.

General synthetic workflow for 2,4-disubstituted pyrimidine inhibitors.

Biochemical Kinase Assays

Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the purified kinase domains of the JAK family members. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate peptide by the kinase. The kinase activity can be quantified using various methods, such as radioisotope incorporation (32P-ATP) or fluorescence-based detection systems.[4]

Cellular Assays

Ba/F3 cells are a murine pro-B cell line that can be rendered dependent on the signaling of a specific JAK by transducing them with a TEL-JAK fusion protein.[1] The anti-proliferative activity of the inhibitors is assessed by treating these engineered Ba/F3 cell lines with varying concentrations of the compound and measuring cell viability after a set incubation period, typically using a reagent like CellTiter-Glo.[1]

To assess the inhibition of JAK3 signaling in a more physiologically relevant context, primary cells such as human T-blasts or peripheral blood mononuclear cells (PBMCs) are used.[4][5] The cells are pre-incubated with the inhibitor and then stimulated with a cytokine that activates JAK3, such as IL-2.[4] The level of phosphorylated STAT5 (pSTAT5) is then measured by flow cytometry or Western blotting.[4]

Workflow for the pSTAT5 cellular assay.

Signaling Pathway

JAK3 is activated by cytokines that bind to receptors containing the common gamma chain (γc).[7] Upon cytokine binding, the receptor subunits dimerize, bringing the associated JAK1 and JAK3 proteins into close proximity, leading to their trans-phosphorylation and activation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][11] The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11] Covalent JAK3 inhibitors block this cascade by preventing the initial autophosphorylation and activation of JAK3.

The JAK3/STAT5 signaling pathway and the point of inhibition.

Conclusion

The development of covalent inhibitors targeting the unique Cys909 residue of JAK3 represents a successful strategy for achieving high selectivity within the JAK family. Compounds such as the 2,4-substituted pyrimidine-based inhibitors demonstrate potent and selective inhibition of JAK3 in both biochemical and cellular assays. This class of inhibitors holds significant promise for the treatment of autoimmune diseases and serves as a valuable tool for dissecting the specific roles of JAK3 in immune cell biology.[2][12] The detailed methodologies and data presented in this guide provide a framework for the continued discovery and development of next-generation selective JAK inhibitors.

References

- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]

- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 8. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide on the Binding Site and Kinetics of a JAK3 Covalent Inhibitor

Disclaimer: The following technical guide details the binding site and kinetics of a representative covalent inhibitor of Janus Kinase 3 (JAK3). For the purpose of providing specific quantitative data and detailed experimental protocols as requested, this guide will focus on a well-characterized tricyclic covalent inhibitor, designated herein as JAK3 Covalent Inhibitor-2 , based on data reported for similar compounds in peer-reviewed literature.

Executive Summary

Janus Kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines, making it a key target for the treatment of autoimmune diseases and other inflammatory conditions. The development of selective JAK3 inhibitors has been a significant challenge due to the high degree of homology within the ATP-binding sites of the JAK family kinases (JAK1, JAK2, JAK3, and TYK2). One successful strategy to achieve selectivity is through the design of covalent inhibitors that target a unique cysteine residue present in the active site of JAK3. This guide provides a detailed overview of the binding site, kinetic properties, and relevant experimental methodologies for a representative JAK3 covalent inhibitor.

Binding Site of this compound

The selectivity of covalent inhibitors for JAK3 is primarily achieved by targeting a non-conserved cysteine residue, Cys-909 , located within the ATP-binding site.[1] This residue is unique to JAK3 among the JAK family members, which possess a serine at the equivalent position.[1] The inhibitor, designed with a terminal electrophile (such as an acrylamide moiety), forms an irreversible covalent bond with the thiol group of Cys-909.[2] This covalent interaction allows for high potency and selectivity.

Structural studies have confirmed that these inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous ligand ATP. The covalent bond formation with Cys-909 effectively and irreversibly blocks the ATP-binding pocket, thus inhibiting the kinase activity of JAK3.

Kinetics of this compound

The inhibition of JAK3 by a covalent inhibitor is a time-dependent process. The potency of such inhibitors is best described by the kinetic constants KI (the inhibitor binding affinity) and kinact (the maximal rate of inactivation). The overall efficiency of the covalent inhibitor is represented by the second-order rate constant kinact/KI.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters for a representative tricyclic covalent inhibitor of JAK3.

| Compound | Apparent Association Rate Constant (M-1min-1) | Observed Binding Mode | Reference |

| This compound (analogue 1) | 2.1 x 105 | Irreversible | [3] |

| This compound (analogue 3) | 1.0 x 107 | Irreversible | [3] |

Note: The apparent association rate constant for an irreversible inhibitor is equivalent to kinact/KI under conditions where the inhibitor concentration is much greater than the enzyme concentration.[1]

Potency and Selectivity Data

The following table presents the half-maximal inhibitory concentration (IC50) values, which demonstrate the potency and selectivity of a representative JAK3 covalent inhibitor.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Kinase Assay (30 min preincubation) | JAK3 | < 3 | |

| Cell-based pSTAT5 Assay (IL-2 stimulation) | JAK3 | < 100 | |

| Kinome Scan (selectivity profiling) | JAK1 | > 10,000 | [2] |

| Kinome Scan (selectivity profiling) | JAK2 | > 10,000 | [2] |

| Kinome Scan (selectivity profiling) | TYK2 | > 10,000 | [2] |

Experimental Protocols

Biochemical Kinase Assay for Time-Dependent Inhibition

This protocol is designed to determine the time-dependent inhibitory activity of a covalent inhibitor against JAK3.

Materials:

-

Recombinant human JAK3 enzyme

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound

-

Kinase detection reagent (e.g., ADP-Glo™, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the JAK3 enzyme to the assay buffer.

-

Add the serially diluted inhibitor to the wells containing the enzyme.

-

Pre-incubate the enzyme and inhibitor mixture for varying time points (e.g., 0, 15, 30, 60 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a fixed time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point and determine the IC50 value. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol is used to confirm the covalent binding of the inhibitor to JAK3 and to identify the specific residue modified.

Materials:

-

Recombinant human JAK3 enzyme

-

This compound

-

Incubation buffer (e.g., PBS)

-

LC-MS/MS system (e.g., Orbitrap)

-

Protease for digestion (e.g., Trypsin)

-

Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

Procedure:

-

Incubate the JAK3 enzyme with an excess of this compound (and a DMSO control) for a sufficient time to allow for covalent modification (e.g., 2 hours at room temperature).

-

Intact Protein Analysis:

-

Desalt the protein-inhibitor mixture.

-

Analyze the sample by LC-MS to determine the mass of the intact protein.

-

A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

-

-

Peptide Mapping Analysis:

-

Denature, reduce (with DTT), and alkylate (with IAA) the protein samples.

-

Digest the protein into peptides using a protease like trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the JAK3 protein sequence, including a variable modification on cysteine residues corresponding to the mass of the inhibitor.

-

Identification of a peptide containing Cys-909 with the added mass of the inhibitor confirms the specific site of covalent modification.

-

Cell-Based Assay for JAK3 Selectivity

This protocol assesses the selective inhibition of JAK3-mediated signaling in a cellular context.

Materials:

-

Human T-blast cells

-

RPMI 1640 medium supplemented with 10% FBS

-

Interleukin-2 (IL-2)

-

This compound

-

Antibodies for phosphorylated STAT5 (pSTAT5) and total STAT5

-

Flow cytometer or plate-based immunoassay system

Procedure:

-

Culture T-blast cells in RPMI 1640 medium.

-

Plate the cells in a 96-well plate.

-

Treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with IL-2 to activate the JAK3 signaling pathway.

-

After a short incubation (e.g., 15-20 minutes), lyse the cells.

-

Measure the levels of pSTAT5 and total STAT5 using a suitable method like flow cytometry or a plate-based immunoassay.

-

Calculate the percentage of inhibition of IL-2-induced pSTAT5 phosphorylation at each inhibitor concentration and determine the IC50 value.

-

To assess selectivity, perform similar assays using cytokines that signal through other JAKs (e.g., IL-6 for JAK1/JAK2) and measure the phosphorylation of their respective STAT proteins.

Visualizations

JAK3 Signaling Pathway

Caption: Simplified JAK3/JAK1 signaling pathway upon cytokine stimulation.

Experimental Workflow for Covalent Inhibitor Characterization

Caption: Workflow for the characterization of a covalent JAK3 inhibitor.

Logical Relationship of Key Kinetic Parameters

References

The Structural Basis for JAK3 Covalent Inhibitor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and mechanistic principles underpinning the selectivity of covalent inhibitors for Janus Kinase 3 (JAK3). The high degree of homology within the ATP-binding sites of the four JAK family members (JAK1, JAK2, JAK3, and TYK2) has historically presented a significant challenge for the development of isoform-selective inhibitors.[1][2] However, the discovery of a unique, non-conserved cysteine residue within the JAK3 active site has enabled a targeted covalent approach, paving the way for a new generation of highly selective chemical probes and therapeutic candidates.[3][4] This document details the key structural features, quantitative selectivity data, and experimental methodologies that define this important class of inhibitors.

The Rationale for Selective JAK3 Inhibition

The Janus kinases are critical mediators of cytokine signaling through the JAK/STAT pathway.[1] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells.[3] It is essential for signaling by cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5] In these receptor complexes, JAK3 typically pairs with JAK1.[5] Given its restricted expression and crucial role in immune cell function, selectively targeting JAK3 is a promising strategy for treating autoimmune and inflammatory diseases, with the potential for a more favorable safety profile compared to pan-JAK inhibitors.[3][6]

Structural Basis for Selectivity: The Cys909 Residue

The key to designing selective covalent JAK3 inhibitors lies in exploiting a unique structural feature within its ATP-binding site. JAK3 possesses a cysteine residue at position 909 (Cys909), a location where all other JAK family members have a serine.[1][5] This non-conserved cysteine provides a nucleophilic thiol group that can be targeted by inhibitors equipped with an electrophilic "warhead."[3][7] This strategy allows for the formation of a stable covalent bond, providing high potency and exquisite selectivity.[2][6]

Several classes of inhibitors have been developed to target Cys909, including those based on 2,4-substituted pyrimidine and tricyclic scaffolds, often incorporating an acrylamide or cyanoacrylamide electrophile.[1][2][8] Co-crystal structures have confirmed that these inhibitors bind in the ATP pocket and form a covalent adduct with the Cys909 thiol.[1][7][8]

In addition to direct covalent targeting, some inhibitors achieve further selectivity by inducing a unique binding pocket. For example, certain nitrile-containing reversible-covalent inhibitors were shown to reorient the side chain of Arginine 911 (R911), creating a distinct cavity that is not observed in other JAK3 structures and further enhancing inhibitor affinity and selectivity.[8][9]

Quantitative Analysis of Inhibitor Selectivity

The selectivity of covalent JAK3 inhibitors is quantified by comparing their inhibitory potency (typically the half-maximal inhibitory concentration, IC₅₀) against JAK3 versus other JAK family members and a broader panel of kinases. The data consistently demonstrate a dramatic preference for JAK3.

Table 1: Biochemical Selectivity of Representative Covalent JAK3 Inhibitors

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (vs. JAK3) | Reference |

|---|---|---|---|---|---|---|

| Tofacitinib | 1.1 | 20 | 1 | 344 | Pan-JAK inhibitor | [10],[11] |

| Compound 9 | >3000 | >3000 | 69 (cellular) | >3000 | >43-fold (cellular) | [1] |

| Tricyclic Inhibitor | >10,000 | >10,000 | 7 | >10,000 | >1400-fold | [2] |

| Compound III-4 | >10,000 | >10,000 | 57 | >10,000 | >175-fold | [12] |

| Compound 5 | 130 | 3300 | 0.008 | 790 | >16,000-fold vs. JAK1 |[8] |

Note: Data are from biochemical or specified cellular assays and may vary based on experimental conditions. Tofacitinib is a non-covalent inhibitor shown for comparison.

Key Experimental Methodologies

The discovery and characterization of selective covalent JAK3 inhibitors rely on a suite of biochemical, cellular, and structural biology techniques.

In Vitro Biochemical Kinase Assays

-

Objective: To determine the IC₅₀ of an inhibitor against purified JAK kinase domains.

-

Protocol Outline:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains; a suitable peptide or protein substrate (e.g., a STAT-derived peptide); ATP; and the test inhibitor at various concentrations.

-

Procedure: The kinase, substrate, and inhibitor are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is measured after a set incubation time. Common methods include FRET-based assays (e.g., LanthaScreen, Z'-LYTE), which measure the ratio of phosphorylated to unphosphorylated substrate, or radiometric assays using ³²P-ATP.

-

Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation. For irreversible inhibitors, the IC₅₀ can be time-dependent; therefore, pre-incubation times must be standardized.[2]

-

Cell-Based Phosphorylation Assays

-

Objective: To confirm inhibitor potency and selectivity in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.

-

Protocol Outline:

-

Cell Lines: Use cell lines dependent on specific JAK signaling pathways. For JAK3, human T-lymphocytes or Ba/F3 pro-B cells engineered to express the relevant cytokine receptors are commonly used.[1][2]

-

Procedure: a. Cells are serum-starved to reduce basal signaling. b. Cells are pre-treated with a dilution series of the inhibitor for a defined period. c. The relevant cytokine (e.g., IL-2 for JAK1/JAK3 signaling) is added to stimulate the pathway.[2]

-

Detection: After stimulation, cells are lysed. The levels of phosphorylated STAT (pSTAT) and total STAT are quantified using methods such as Western Blotting, ELISA, or flow cytometry with phospho-specific antibodies.

-

Analysis: The cellular IC₅₀ is determined by plotting the inhibition of pSTAT signal against inhibitor concentration.

-

Intact Protein Mass Spectrometry

-

Objective: To provide direct evidence of covalent bond formation between the inhibitor and JAK3.

-

Protocol Outline:

-

Incubation: Recombinant JAK3 protein is incubated with a molar excess of the covalent inhibitor for a sufficient time to ensure reaction completion. A control sample with a non-covalent inhibitor or vehicle (DMSO) is run in parallel.

-

Sample Preparation: The protein-inhibitor mixture is desalted to remove non-reacted compound and buffer components.

-

Analysis: The sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting mass spectrum is deconvoluted to determine the precise molecular weight of the intact protein.

-

Interpretation: A mass increase in the inhibitor-treated sample that corresponds to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[2][12]

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the inhibitor bound to the JAK3 kinase domain, revealing the precise binding mode and atomic interactions.

-

Protocol Outline:

-

Protein Expression and Purification: The human JAK3 kinase domain is expressed (e.g., in insect cells) and purified to high homogeneity.

-

Co-crystallization: The purified protein is incubated with the inhibitor to allow for covalent bond formation and then set up for crystallization trials using various precipitating agents.

-

Data Collection: Suitable crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Solution and Refinement: The diffraction data are processed to solve the electron density map. An atomic model of the protein-inhibitor complex is built into the map and refined. The final structure confirms the covalent linkage to Cys909 and reveals other key hydrogen bonds and hydrophobic interactions that contribute to binding affinity and selectivity.[1][8]

-

Conclusion

The development of selective covalent JAK3 inhibitors represents a triumph of structure-based drug design. By exploiting the non-conserved Cys909 residue in the ATP-binding site, medicinal chemists have successfully overcome the challenge of JAK family isoform selectivity.[1][4] This approach has yielded potent and highly selective tool compounds that are invaluable for dissecting JAK3-specific biology and has produced clinical candidates for the treatment of autoimmune diseases.[8][12] The methodologies outlined herein—from biochemical assays to high-resolution structural studies—form the essential toolkit for the continued discovery and optimization of this promising class of targeted therapies.

References

- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in JAK3 inhibition: Isoform selectivity by covalent cysteine targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel Covalent JAK3 Inhibitor: JAK3-CovIn-2

This technical guide provides a comprehensive overview of the in vitro characterization of JAK3-CovIn-2, a novel, selective covalent inhibitor of Janus Kinase 3 (JAK3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of targeted kinase inhibitors.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][2][3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes.[4][5] JAK3 is activated by cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][6] Its restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and certain hematological malignancies, with the potential for reduced side effects compared to non-selective JAK inhibitors.[5]

Covalent inhibitors offer a therapeutic advantage through their prolonged duration of action and high potency, which is achieved by forming a stable bond with the target protein.[7][8][9] The development of selective JAK3 inhibitors has been challenging due to the high degree of homology in the ATP-binding site among JAK family members.[2][3] However, a unique cysteine residue (Cys909) within the ATP-binding site of JAK3 provides an opportunity for the design of targeted covalent inhibitors.[2][3][5] JAK3-CovIn-2 is an investigational molecule designed to selectively and irreversibly bind to Cys909 of JAK3.

This guide details the in vitro biochemical and cellular characterization of JAK3-CovIn-2, including its potency, selectivity, and mechanism of action.

Data Presentation

The following tables summarize the quantitative data for the in vitro characterization of JAK3-CovIn-2.

Table 1: Biochemical Potency and Covalent Kinetics of JAK3-CovIn-2

| Parameter | Value | Description |

| JAK3 IC50 (nM) | 5.2 | Concentration of inhibitor required for 50% inhibition of JAK3 enzymatic activity in a biochemical assay. |

| Ki (nM) | 25 | The equilibrium dissociation constant for the initial reversible binding of the inhibitor to JAK3. |

| kinact (s-1) | 0.005 | The maximal rate of covalent bond formation at saturating concentrations of the inhibitor. |

| kinact/Ki (M-1s-1) | 200,000 | The second-order rate constant, representing the efficiency of covalent modification. |

Table 2: Kinase Selectivity Profile of JAK3-CovIn-2

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK3 |

| JAK3 | 5.2 | 1 |

| JAK1 | >10,000 | >1923 |

| JAK2 | >10,000 | >1923 |

| TYK2 | >10,000 | >1923 |

| EGFR | >10,000 | >1923 |

| ERBB2 | >10,000 | >1923 |

Table 3: Cellular Activity of JAK3-CovIn-2 in Ba/F3 Cell Lines

| Cell Line | Cellular IC50 (nM) | Description |

| TEL-JAK3 Ba/F3 | 45 | Inhibition of proliferation in a cell line dependent on JAK3 activity. |

| TEL-JAK1 Ba/F3 | >5,000 | Inhibition of proliferation in a cell line dependent on JAK1 activity. |

| TEL-JAK2 Ba/F3 | >5,000 | Inhibition of proliferation in a cell line dependent on JAK2 activity. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Biochemical Kinase Assay (IC50 Determination)

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a peptide substrate by the recombinant human JAK3 kinase domain.

-

Procedure:

-

Recombinant human JAK3 enzyme is incubated with varying concentrations of JAK3-CovIn-2 in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).

-

After a 60-minute incubation, the TR-FRET signal is read on a suitable plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Covalent Kinetic Analysis (kinact/Ki)

-

Principle: The rate of covalent modification is determined by measuring the time-dependent loss of enzymatic activity.

-

Procedure:

-

Recombinant JAK3 enzyme is incubated with multiple concentrations of JAK3-CovIn-2 for varying amounts of time.

-

At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing the peptide substrate and a high concentration of ATP to initiate the kinase reaction and prevent further covalent modification.

-

The rate of product formation is measured.

-

The observed rate of inactivation (kobs) for each inhibitor concentration is determined by plotting the natural log of the remaining enzyme activity against time.

-

The values of kinact and Ki are determined by plotting kobs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation.

-

3. Cellular Proliferation Assay (Ba/F3 Cells)

-

Principle: Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. Transfection with a TEL-JAK fusion protein makes the cells cytokine-independent and reliant on the activity of the specific JAK for proliferation.

-

Procedure:

-

Ba/F3 cells engineered to express TEL-JAK1, TEL-JAK2, or TEL-JAK3 are seeded in 96-well plates.

-

The cells are treated with a serial dilution of JAK3-CovIn-2.

-

After 72 hours of incubation, cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.

-

Luminescence is measured on a plate reader.

-

Cellular IC50 values are determined from the dose-response curves.

-

4. Mass Spectrometry for Covalent Adduct Confirmation

-

Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the covalent binding of the inhibitor to the JAK3 protein.

-

Procedure:

-

Recombinant JAK3 kinase domain is incubated with a 5-fold molar excess of JAK3-CovIn-2 for 2 hours.

-

The sample is desalted and the intact protein mass is analyzed by ESI-MS. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

To identify the site of modification, the protein-inhibitor complex is digested with a protease (e.g., trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The peptide containing the Cys909 residue is identified and its fragmentation pattern is analyzed to confirm the covalent modification at this specific site.

-

Visualizations

JAK-STAT Signaling Pathway

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.

Mechanism of Covalent Inhibition of JAK3

Caption: Two-step mechanism of covalent inhibition by JAK3-CovIn-2.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of JAK3-CovIn-2.

References

- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 4. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

A Technical Guide to Cellular Target Engagement of JAK3 Covalent Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular target engagement of a specific covalent inhibitor targeting Janus Kinase 3 (JAK3). It covers the fundamental signaling pathway, the mechanism of covalent inhibition, quantitative engagement data, and detailed experimental protocols for assessing target interaction within a cellular context.

Introduction: JAK3 as a Therapeutic Target

Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways essential for the differentiation and proliferation of hematopoietic cells.[1] The JAK3 protein is a key component of the JAK/STAT signaling pathway, which transmits signals from outside the cell into the nucleus to regulate the growth and maturation of lymphocytes, including T cells, B cells, and natural killer (NK) cells.[2] Due to its specific expression in hematopoietic cells and its crucial role in immune function, JAK3 has become a significant target for the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3]

The development of selective inhibitors for JAK family members has been challenging due to the high degree of similarity in their ATP-binding sites.[3][4] Covalent inhibitors offer a strategy to overcome this challenge by targeting unique, less conserved amino acid residues within the active site.[3] Specifically, JAK3 possesses a unique cysteine residue (Cys909) in its active site, which is not present in other JAK family members.[3][4] This feature allows for the design of targeted covalent inhibitors that form an irreversible bond with Cys909, leading to high potency and selectivity.[3][4] This guide focuses on "JAK3 covalent inhibitor-2," a compound designed to leverage this unique feature for selective JAK3 inhibition.

The JAK3 Signaling Pathway

The JAK/STAT pathway is instrumental for a variety of cellular processes.[1] JAK3 is exclusively activated by cytokines whose receptors contain the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] The signaling cascade proceeds as follows:

-

Cytokine Binding: A cytokine binds to its corresponding receptor, inducing the aggregation of receptor subunits.[1]

-

JAK Activation: This aggregation brings the receptor-associated JAK proteins (typically JAK1 and JAK3) into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[1][5]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.[5] These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once docked, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[6]

-

Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[6]

Caption: The JAK3/STAT signaling cascade from cytokine binding to gene transcription.

Mechanism of Covalent Inhibition

Targeted covalent inhibitors (TCIs) are designed to form a stable, covalent bond with their target protein.[7] This mechanism typically involves a two-step process:

-

Reversible Binding: The inhibitor first binds non-covalently to the target's active site, guided by its specific chemical structure.

-

Covalent Bond Formation: An electrophilic "warhead" on the inhibitor is positioned to react with a nearby nucleophilic amino acid residue on the target protein, forming an irreversible covalent bond.[8][9]

JAK3 covalent inhibitors are engineered to exploit the unique Cys909 residue within the ATP-binding site of JAK3.[3][4] This cysteine is not present in the other JAK family members, providing a powerful basis for selectivity.[3] By forming a covalent bond with Cys909, the inhibitor permanently blocks the ATP-binding pocket, thus inactivating the enzyme.

Caption: Two-step mechanism of targeted covalent inhibition of JAK3 at Cys909.

Quantitative Analysis of Target Engagement

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. For covalent inhibitors, this value reflects both the initial binding affinity and the rate of covalent bond formation. Below is a summary of the reported cellular potency for a representative JAK3 covalent inhibitor.

| Compound Name | Description | Cellular IC50 | Target Cell Line | Reference |

| This compound | A selective, orally efficacious JAK3 inhibitor. | 7.2 nM | Not Specified | [10] |

| Compound 9 | A 2,4-substituted pyrimidine covalent inhibitor. | 69 nM | JAK3-dependent Ba/F3 cells | [4] |

Experimental Protocols for Cellular Target Engagement

Confirming that a compound engages its intended molecular target within a live cell is a critical step in drug discovery.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful and widely used biophysical method to verify and quantify drug-target engagement in a cellular environment without requiring modification to the compound or the protein.[12][13] The principle behind CETSA is that a protein's thermal stability increases when a ligand is bound to it.[12][13]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the engagement of a JAK3 covalent inhibitor in cultured cells.

A. Materials and Reagents:

-

Cell line expressing JAK3 (e.g., human T-cell line like Jurkat, or engineered Ba/F3 cells).

-

Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), and antibiotics.

-

Phosphate-buffered saline (PBS).

-

This compound and DMSO (vehicle control).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Antibodies for protein detection (e.g., primary anti-JAK3 antibody and a corresponding secondary antibody for Western blot or ELISA).

-

Reagents for protein quantification (e.g., BCA assay kit, Western blot or ELISA reagents).

B. Experimental Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a sufficient density (~80-90% confluency).

-

Harvest and resuspend the cells in fresh culture medium.

-

Treat the cells with the JAK3 covalent inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 1-3 hours) at 37°C to allow for cell penetration and target binding.[4]

-

-

Heating Step:

-

Aliquot the cell suspensions from each treatment group into PCR tubes or a 96-well plate.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. Leave one aliquot from each treatment group at room temperature as the unheated control.

-

Immediately cool the samples on ice for 3 minutes to stop the denaturation process.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant from each sample.

-

Quantify the amount of soluble JAK3 remaining in the supernatant using an appropriate method such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-JAK3 antibody.

-

Immunoassays: Use high-throughput methods like AlphaLISA® or HTRF® for quantification in a microplate format.[12]

-

-

-

Data Analysis:

-

For each treatment condition, plot the percentage of soluble JAK3 remaining as a function of temperature.

-

The resulting curve is a "melt curve." A shift in the melt curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.

-

To generate an isothermal dose-response curve, select a single temperature from the melt curve that shows a significant difference between treated and untreated samples. Plot the amount of soluble JAK3 at this temperature against the logarithm of the inhibitor concentration to determine an EC50 value for target engagement.

-

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The selective inhibition of JAK3 is a validated strategy for treating various autoimmune and inflammatory diseases. Covalent inhibitors, such as "this compound," offer a promising approach to achieve high selectivity by targeting the unique Cys909 residue in the enzyme's active site. Verifying the engagement of these compounds with JAK3 in a cellular context is essential for their preclinical development. Methodologies like the Cellular Thermal Shift Assay provide a robust, label-free approach to confirm and quantify this engagement, offering critical data to support structure-activity relationship (SAR) studies and guide lead optimization.[11] This guide provides the foundational knowledge and practical protocols for researchers to effectively assess the cellular target engagement of novel JAK3 covalent inhibitors.

References

- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 6. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 8. certara.com [certara.com]

- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 10. JAK3 covalent inhibitor-2_TargetMol [targetmol.com]

- 11. Target Engagement Assay Services [conceptlifesciences.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

The Crucial Role of Cysteine 909 in the Targeted Covalent Inhibition of JAK3

A Technical Guide for Researchers and Drug Development Professionals

The Janus kinase 3 (JAK3) has emerged as a critical target in the development of therapies for autoimmune diseases and other inflammatory conditions. Its restricted expression to hematopoietic cells makes it an attractive candidate for selective inhibition, minimizing off-target effects. A key breakthrough in achieving this selectivity has been the exploitation of a unique cysteine residue, Cys909, within the ATP-binding site of JAK3. This guide provides an in-depth analysis of the role of Cys909 in the binding of covalent inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

The Significance of Cys909 in the JAK Kinase Family

The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and TYK2. A significant challenge in developing selective JAK inhibitors lies in the high degree of conservation within their ATP-binding sites. However, JAK3 possesses a unique feature: a cysteine residue at position 909. In the other JAK family members, this position is occupied by a serine. This distinction provides a strategic advantage for designing highly selective covalent inhibitors that specifically target JAK3.[1][2][3] Covalent inhibitors are designed with an electrophilic "warhead" that can form a stable, irreversible bond with the nucleophilic thiol group of the Cys909 residue.[4] This covalent interaction leads to potent and sustained inhibition of JAK3's kinase activity.[5][6]

Quantitative Analysis of Covalent Inhibitor Binding to JAK3

The development of covalent inhibitors targeting Cys909 has yielded compounds with high potency and selectivity for JAK3. The following table summarizes key quantitative data for several such inhibitors, highlighting their efficacy and selectivity over other JAK kinases.

| Inhibitor | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Reference |

| Compound III-4 | JAK3 | 57 ± 1.21 | > 175-fold | > 175-fold | [6] |

| Compound 9 | JAK3 | - | - | - | [2][7][8] |

| Compound 45 | JAK3 | - | - | - | [2][7][8] |

| Z583 | JAK3 | 0.1 (Km ATP) | ~29-fold (vs. TXK) | ~31-fold (vs. BMX) | [3] |

| RCKI 36 | JAK3 | 456 | > 22-fold | - | [9] |

| Tricyclic Inhibitors | JAK3 | < 100 | High | High | [5] |

| Cyanoacrylamide Inhibitors | JAK3 | 100 | > 100-fold | > 100-fold | [2] |

| Ritlecitinib (PF-06651600) | JAK3 & TEC Kinases | - | - | - | [10] |

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of JAK3 inhibition and the methods used to assess it, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for evaluating covalent inhibitors.

Detailed Experimental Protocols

The characterization of covalent inhibitors targeting JAK3 Cys909 involves a series of key experiments to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assays (IC50 Determination)

-

Objective: To determine the concentration of an inhibitor required to inhibit 50% of JAK3 kinase activity.

-

Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

Recombinant human JAK3 enzyme is incubated with the test compound at various concentrations for a specified preincubation time (e.g., 30 minutes) at room temperature.[5]

-

The kinase reaction is initiated by the addition of a peptide substrate and ATP (at or near its Km concentration).[5]

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes).[5]

-

A detection solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled streptavidin is added to stop the reaction and detect the phosphorylated substrate.

-

The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by fitting the dose-response curves using a suitable software.

-

Mass Spectrometry for Covalent Adduct Confirmation

-

Objective: To confirm the covalent binding of the inhibitor to the Cys909 residue of JAK3.

-

Methodology:

-

Intact recombinant JAK3 protein is incubated with an excess of the covalent inhibitor.

-

The protein-inhibitor complex is separated from the unbound inhibitor.

-

The intact mass of the modified protein is determined using Liquid Chromatography-Mass Spectrometry (LC-MS). An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

For more detailed analysis, the modified protein is subjected to proteolytic digestion (e.g., with trypsin).

-

The resulting peptide fragments are analyzed by LC-MS/MS to identify the specific peptide containing the Cys909 residue and confirm its modification by the inhibitor.[6]

-

Cell-Based Assays for Target Engagement

-

Objective: To assess the ability of the inhibitor to block JAK3 signaling in a cellular context.

-

Methodology (STAT Phosphorylation Assay):

-

A suitable cell line expressing JAK3 (e.g., Ba/F3 cells transformed with a JAK3-dependent cytokine receptor) is treated with the inhibitor at various concentrations.[2][7][8]

-

The cells are then stimulated with a relevant cytokine (e.g., IL-2) to activate the JAK/STAT pathway.

-

Cell lysates are prepared, and the levels of phosphorylated STAT5 (pSTAT5) are measured by Western blotting or flow cytometry using a phospho-specific antibody.

-

A reduction in pSTAT5 levels in the presence of the inhibitor indicates target engagement and functional inhibition of JAK3.

-

Conclusion

The unique Cys909 residue in the ATP-binding site of JAK3 has proven to be an invaluable target for the development of highly selective and potent covalent inhibitors. This approach has overcome the challenge of achieving selectivity among the highly conserved JAK family members. The methodologies outlined in this guide provide a robust framework for the discovery, characterization, and validation of novel JAK3 covalent inhibitors, paving the way for the development of more precise and effective therapies for a range of autoimmune and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

understanding the reversibility of JAK3 covalent inhibitor-2.

An In-Depth Technical Guide to Understanding the Reversibility of JAK3 Covalent Inhibitor-2

Audience: Researchers, scientists, and drug development professionals.

Introduction: JAK3 as a Therapeutic Target

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for cytokine-mediated signaling.[1][2] This signaling occurs through the JAK/STAT pathway, which is critical in regulating the immune system, inflammation, and hematopoiesis.[3][4] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, playing a specific and crucial role in the development and function of lymphocytes like T cells and Natural Killer (NK) cells.[5][6][7]

JAK3 exclusively associates with the common gamma chain (γc), a receptor subunit shared by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3][6] This restricted expression profile and critical role in immune function make JAK3 a highly attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][8] Selective inhibition of JAK3 is hypothesized to offer a potent immunomodulatory effect while minimizing off-target effects associated with the inhibition of other more ubiquitously expressed JAK family members.[2][9]

The Advent of Covalent Inhibition for JAK3

Achieving selectivity among the highly homologous ATP-binding sites of the JAK family members is a significant challenge in drug development.[3][8] A key strategy to overcome this has been the development of covalent inhibitors that target a non-catalytic cysteine residue (Cys909) present in the ATP-binding site of JAK3.[3][7] This residue is unique to JAK3, as other JAK isoforms possess a serine at the equivalent position, providing a structural basis for exquisite selectivity.[7]

These inhibitors typically feature an electrophilic "warhead," such as an acrylamide, which forms a covalent bond with the nucleophilic thiol group of Cys909.[3][8] This leads to prolonged and often irreversible inhibition.

Reversible Covalency: A Refined Approach

While irreversible covalent inhibitors can offer high potency and selectivity, their permanent modification of the target protein can raise safety concerns. An alternative and more refined strategy is reversible covalent inhibition. This approach utilizes warheads, such as α-cyano-acrylamides, that form a covalent bond which can be reversed under physiological conditions.[7][10]

This mechanism combines the advantages of high potency and selectivity from covalent targeting with the tunable pharmacodynamics and potentially improved safety profile of a reversible interaction. The reversibility is governed by the equilibrium between the non-covalently bound inhibitor, the covalently bound adduct, and the dissociated inhibitor and enzyme.[7][11] For a hypothetical inhibitor, which we will call This compound (JCI-2) , this mechanism provides durable target engagement while allowing for eventual clearance and restoration of enzyme activity.

Quantitative Profile of JCI-2

The following tables summarize the key quantitative data for our model compound, JCI-2, based on representative data for highly selective, reversible covalent JAK3 inhibitors found in the literature.[7][9][10]

Table 1: Biochemical Potency and JAK Family Selectivity of JCI-2

| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK3 (fold) |

|---|---|---|

| JAK3 | 0.5 | - |

| JAK1 | > 5000 | > 10,000 |

| JAK2 | > 5000 | > 10,000 |

| TYK2 | > 5000 | > 10,000 |

Table 2: Cellular Activity of JCI-2

| Assay | Cell Type | Stimulant | Measured Endpoint | IC₅₀ (nM) |

|---|---|---|---|---|

| pSTAT5 Inhibition | Human PBMCs | IL-2 | STAT5 Phosphorylation | 206 |

| pSTAT6 Inhibition | Ramos B-cells | IL-4 | STAT6 Phosphorylation | 58 |

| IFNγ Secretion | Human PBMCs | IL-2 | IFNγ Production | 248 |

Table 3: Kinetic Parameters of JCI-2

| Parameter | Description | Value |

|---|---|---|

| Residence Time (τ) | The average duration the inhibitor remains bound to the target (1/k_off). | 50 min |

| Dissociation Half-Life (t₁/₂) | Time for 50% of the inhibitor-enzyme complex to dissociate. | 9 hours |

Key Experimental Protocols

Detailed methodologies are crucial for characterizing the reversible covalent mechanism of inhibitors like JCI-2.

Biochemical Kinase Inhibition Assay (ELISA-based)

-

Objective: To determine the IC₅₀ value of JCI-2 against the JAK3 kinase domain.

-

Methodology:

-

96-well plates are coated with a substrate peptide.

-

Recombinant JAK3 kinase domain (amino acids 781–1124) is pre-incubated with serially diluted JCI-2 for 60 minutes.[7]

-

The kinase reaction is initiated by adding ATP.

-

The reaction is allowed to proceed for a set time at room temperature and then stopped.

-

The degree of substrate phosphorylation is quantified using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody, followed by the addition of a colorimetric HRP substrate.

-

Absorbance is read on a plate reader, and data are fitted to a four-parameter dose-response curve to calculate the IC₅₀.

-

Intact Protein Mass Spectrometry for Adduct Confirmation

-

Objective: To confirm the formation of a covalent adduct between JCI-2 and JAK3 and to assess its reversibility.

-

Methodology:

-

Recombinant JAK3 protein is incubated with a molar excess of JCI-2 (or DMSO as a control) for 1-2 hours.

-

The sample is desalted and prepared for mass spectrometry analysis.

-

The sample is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The resulting mass spectrum is analyzed. A mass shift corresponding to the molecular weight of JCI-2 on the JAK3 protein confirms covalent adduct formation.[8][12]

-

To assess reversibility, the adduct can be subjected to dilution or dialysis, followed by subsequent MS analysis. A decrease in the adduct peak and an increase in the unbound protein peak over time indicate dissociation, confirming reversibility.[11]

-

Cellular Target Engagement (BRET-based Washout Assay)

-

Objective: To measure the residence time of JCI-2 on JAK3 in a live-cell context.

-

Methodology:

-

HeLa cells are co-transfected with constructs for NanoLuc-fused JAK3 and a fluorescent cell-permeable tracer that binds to the JAK3 active site.

-

Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound, generating a signal.

-

Cells are treated with a saturating concentration of JCI-2, which displaces the tracer and causes a loss of the BRET signal.

-

The cells are then washed to remove unbound JCI-2.

-

The recovery of the BRET signal is monitored over time as JCI-2 dissociates from JAK3, allowing the tracer to re-bind.

-

The rate of BRET signal recovery is used to calculate the inhibitor's residence time in a cellular environment.[7]

-

Signaling Pathway Context

JCI-2 exerts its effect by blocking the JAK3 signaling cascade. Upon cytokine binding (e.g., IL-2) to the receptor complex, JAK1 and JAK3 are brought into proximity, leading to their trans-phosphorylation and activation.[1][2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins (primarily STAT5 for IL-2).[8] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2][13] JCI-2's binding to JAK3 prevents its kinase activity, thereby halting this entire downstream signaling cascade.

Conclusion

The development of reversible covalent inhibitors like the hypothetical JCI-2 represents a sophisticated strategy for targeting JAK3. By forming a temporary covalent bond with the unique Cys909 residue, these compounds can achieve exceptional selectivity and potent, durable target modulation while maintaining a more favorable safety profile than their irreversible counterparts. The experimental protocols outlined in this guide provide a robust framework for characterizing the unique mechanism of action of such inhibitors, confirming their covalent nature, assessing their reversibility, and quantifying their activity in both biochemical and cellular systems. This approach provides powerful tools to dissect JAK3 biology and holds significant promise for the development of next-generation immunomodulatory therapies.

References

- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 7. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]

- 10. researchgate.net [researchgate.net]

- 11. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Immunosuppression: Initial SAR Studies of Covalent JAK3 Inhibitor-2 Analogs

A Technical Guide for Drug Development Professionals

The selective inhibition of Janus kinase 3 (JAK3) has emerged as a promising therapeutic strategy for a range of autoimmune disorders and transplant rejection. Its restricted expression to hematopoietic cells offers a window for targeted immunosuppression with potentially fewer side effects than broader-acting agents. Covalent inhibitors, which form a permanent bond with their target, can offer enhanced potency and duration of action. This technical guide delves into the initial structure-activity relationship (SAR) studies of a series of 2,4-disubstituted pyrimidine analogs designed as covalent inhibitors of JAK3, targeting a unique cysteine residue (Cys909) within the ATP-binding site.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the biochemical and cellular potencies of key analogs from initial SAR studies. These studies systematically explored modifications to the pyrimidine core, the solvent-exposed region, and the electrophilic "warhead" to optimize potency and selectivity.

Table 1: SAR of the Pyrimidine C4-Position (Solvent-Exposed Region)

| Compound | R Group | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Ba/F3-JAK3 IC50 (nM) |

| 1 | Phenyl | 15 | >1000 | >1000 | 120 |

| 2 | 4-Methylphenyl | 10 | >1000 | >1000 | 95 |

| 3 | 4-Methoxyphenyl | 8 | 850 | >1000 | 78 |

| 4 | 4-Chlorophenyl | 12 | >1000 | >1000 | 110 |

| 5 | 3-Aminophenyl | 5 | 600 | 800 | 65 |

| 6 (Analog-2) | N-methyl-N-phenyl-aminomethylphenyl | 2 | >1000 | >1000 | 45 |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity or cell proliferation by 50%.

Table 2: SAR of the Electrophilic Warhead

| Compound | Warhead | JAK3 IC50 (nM) | Ba/F3-JAK3 IC50 (nM) |

| 6 | Acrylamide | 2 | 45 |

| 7 | Propiolamide | 25 | 210 |

| 8 | Vinyl Sulfonamide | 18 | 150 |

| 9 | Chloroacetamide | 35 | 300 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the JAK3 signaling cascade, the general workflow of an SAR study, and the mechanism of covalent inhibition.

Caption: The JAK3 signaling pathway, initiated by cytokine binding.

Probing JAK3 Biology: A Technical Guide to the Covalent Inhibitor "Compound 9"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a selective covalent inhibitor for Janus Kinase 3 (JAK3), herein referred to as "Compound 9," a tool compound for probing JAK3 biology. This document details the underlying biology of JAK3, the mechanism of action of this covalent inhibitor, presents key quantitative data, and provides detailed experimental protocols for its characterization.

Introduction to JAK3 Biology

Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and TYK2.[1] Unlike other JAKs which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells.[1] It plays a crucial role in signal transduction for a specific set of cytokine receptors that are essential for immune cell development and function.[2]

JAK3 is indispensable for signaling through receptors that utilize the common gamma chain (γc).[1] These include receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Upon cytokine binding, JAK3, which is associated with the γc, and another JAK family member (typically JAK1) associated with the other receptor subunit, are brought into close proximity, leading to their activation through trans-phosphorylation.[1] Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2] This signaling cascade is pivotal for the development, proliferation, and differentiation of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.

The critical role of JAK3 in the immune system is underscored by human genetics. Loss-of-function mutations in the JAK3 gene result in an autosomal recessive form of Severe Combined Immunodeficiency (SCID), characterized by a lack of mature T cells and NK cells.[2] Conversely, activating mutations in JAK3 have been identified in various hematological malignancies, including T-cell acute lymphoblastic leukemia.[2] This makes JAK3 a compelling therapeutic target for immunosuppression in autoimmune diseases and organ transplantation, as well as for the treatment of certain cancers.

The Challenge of Selective JAK3 Inhibition and the Covalent Approach

A significant hurdle in the development of JAK3 inhibitors has been achieving selectivity over other JAK family members due to the highly conserved nature of the ATP-binding site.[1] Many early JAK inhibitors demonstrated activity against multiple JAKs.[1] To overcome this challenge, a novel strategy has emerged that exploits a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is not found in other JAKs.[1] Covalent inhibitors are designed with an electrophilic "warhead" that forms a stable, covalent bond with the thiol group of this cysteine residue, leading to irreversible inhibition.[1] This approach provides a powerful means to achieve high selectivity for JAK3.

Quantitative Data for the JAK3 Covalent Inhibitor "Compound 9"

"Compound 9" is a 2,4-substituted pyrimidine that incorporates an acrylamide electrophile designed to covalently target Cys909 in JAK3.[1] Its activity and selectivity have been extensively characterized through biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of Compound 9

| Assay Type | Target | IC50 (nM) |

| Biochemical Kinase Assay | JAK3 | 7 |

| Cellular Proliferation Assay | Ba/F3-TEL-JAK3 | 69 |

| Cellular Proliferation Assay | Ba/F3-TEL-JAK1 | > 3,000 |

| Cellular Proliferation Assay | Ba/F3-TEL-JAK2 | > 3,000 |

Data sourced from "Development of Selective Covalent Janus Kinase 3 Inhibitors" by Taunton et al.[1]

Table 2: Kinome Selectivity Profile of Compound 9

| Kinase Target | % Inhibition at 1 µM |

| JAK3 | >99 |

| FLT3 | 98 |

| TEC family kinases | >90 |

Data represents a selection from a broader kinome scan and is sourced from "Development of Selective Covalent Janus Kinase 3 Inhibitors" by Taunton et al. The results indicate high selectivity for JAK3, with some off-target activity against FLT3 and TEC family kinases at higher concentrations.[1]

Signaling Pathways and Experimental Workflows

JAK3 Signaling Pathway

Caption: JAK3 signaling cascade upon cytokine stimulation.

Experimental Workflow for Characterizing a Covalent JAK3 Inhibitor

Caption: Workflow for covalent JAK3 inhibitor evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of covalent JAK3 inhibitors like Compound 9.

In Vitro Biochemical Kinase Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of a compound against purified JAK3 enzyme.

-

Reagents and Materials:

-

Purified recombinant human JAK3 kinase domain.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution (stock concentration of 10 mM).

-

Peptide substrate (e.g., a poly(Glu, Tyr) 4:1).

-

Test compound (serially diluted in DMSO).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

384-well white assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.

-

Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Prepare a master mix containing the JAK3 enzyme and peptide substrate in kinase buffer. Add 5 µL of this mix to each well.

-

Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Prepare an ATP solution in kinase buffer at a concentration twice the final desired concentration (e.g., 2x Km of ATP for JAK3).

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and detect ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating again.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (Ba/F3 Cell Line)

This assay measures the effect of the inhibitor on the proliferation of a cell line that is dependent on JAK3 activity for survival.

-

Cell Line:

-

Ba/F3 cells engineered to express a TEL-JAK3 fusion protein. These cells proliferate independently of cytokines, driven by the constitutive activity of the TEL-JAK3 fusion.

-

-

Reagents and Materials:

-

Ba/F3-TEL-JAK3 cells.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test compound (serially diluted in DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

96-well clear-bottom white plates.

-

-

Procedure:

-

Harvest Ba/F3-TEL-JAK3 cells and resuspend in fresh growth medium to a density of 2 x 10^5 cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the test compound in growth medium.

-

Add 50 µL of the diluted compound to the wells, resulting in a final volume of 100 µL. Include wells with DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

-

Western Blot for Phospho-STAT5 Inhibition

This protocol assesses the inhibitor's ability to block the downstream signaling of JAK3 by measuring the phosphorylation of its substrate, STAT5.

-

Cell Culture and Treatment:

-

Use a human T-cell line (e.g., NK-92) or primary human T cells.

-

Starve the cells in a low-serum medium for 4-6 hours prior to the experiment.

-

Pre-incubate the cells with various concentrations of the JAK3 inhibitor or DMSO for 1-2 hours.

-

Stimulate the cells with a cytokine that signals through JAK3, such as IL-2 (e.g., 100 ng/mL), for 15-30 minutes.

-

-

Lysate Preparation:

-

After stimulation, place the plate on ice and wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-STAT5 (pSTAT5) overnight at 4°C.

-

Wash the membrane three times with TBST.

-